![molecular formula C9H7BrO4 B6327320 Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 212897-62-6](/img/structure/B6327320.png)
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
概要
説明
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a brominated derivative of benzo[d][1,3]dioxole, featuring a carboxylate ester functional group
作用機序
Target of Action
It’s known that this compound is a complex chemical with potential for scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.
Mode of Action
It’s suggested that related compounds may undergo borylation reactions via a radical pathway . This implies that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins
Cellular Effects
Some benzodioxole compounds have shown cytotoxic activity against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of benzo[d][1,3]dioxole followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
類似化合物との比較
Similar Compounds
- Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate
- 5-Bromo-1,3-benzodioxole
- 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Uniqueness
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
特性
IUPAC Name |
methyl 5-bromo-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)7-5(10)2-3-6-8(7)14-4-13-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRHLPBIKPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

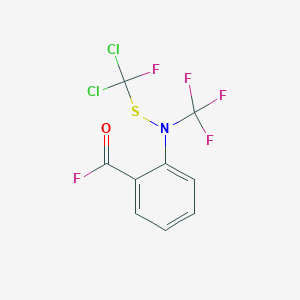
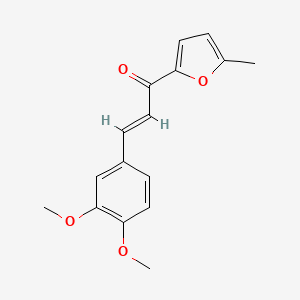
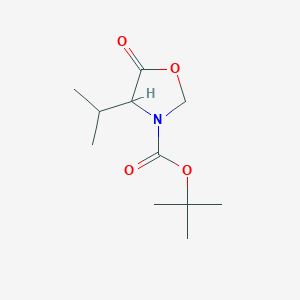

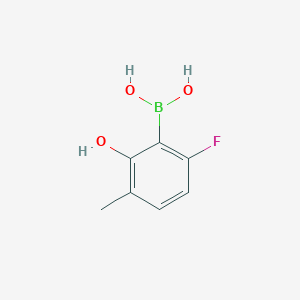

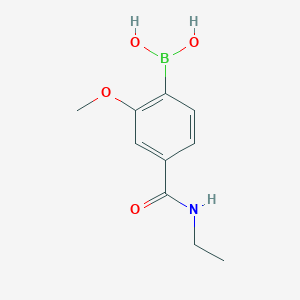
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)
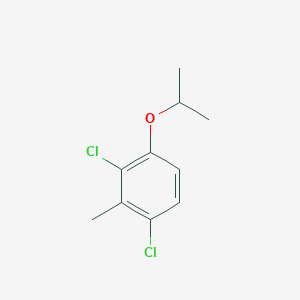
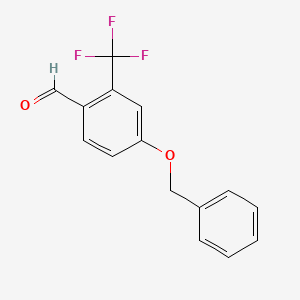
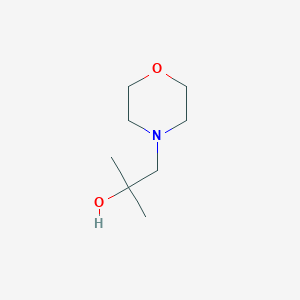
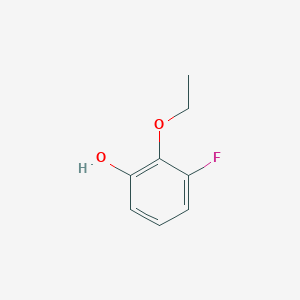
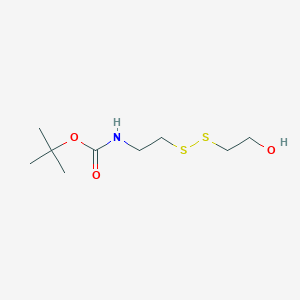
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)
